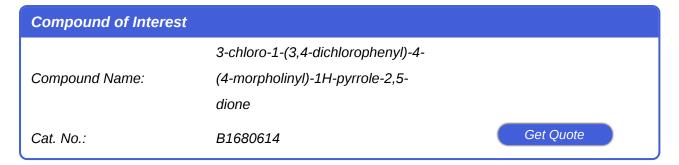




In Silico Modeling of the RI-1 and RAD51 Interaction: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the interaction between the small molecule inhibitor RI-1 and the RAD51 recombinase, a critical protein in the homologous recombination (HR) DNA repair pathway. This document details the mechanism of action of RI-1, presents quantitative data on its inhibitory effects, outlines experimental protocols for its study, and visualizes the pertinent biological pathways and experimental workflows.

Introduction to RI-1 and RAD51

RAD51 is a key enzyme in the homologous recombination pathway, a vital cellular process for the error-free repair of DNA double-strand breaks.[1] The proper functioning of RAD51 is crucial for maintaining genomic stability.[1] RAD51 polymerizes on single-stranded DNA (ssDNA) to form a nucleoprotein filament that facilitates the search for a homologous DNA sequence and subsequent strand invasion.[1][2]

RI-1 is a small molecule inhibitor of RAD51 that has been shown to sensitize cancer cells to DNA-damaging agents.[3][4] It acts by covalently binding to a specific cysteine residue on the surface of RAD51, thereby disrupting its ability to form functional filaments.[3][5] Understanding the molecular details of this interaction is crucial for the development of more potent and specific RAD51 inhibitors for therapeutic applications.



In Silico Modeling of the RI-1 and RAD51 Interaction

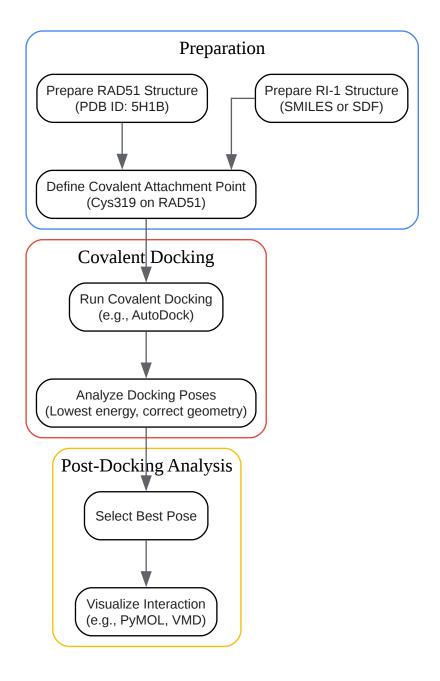
In silico modeling provides a powerful tool to investigate the interaction between RI-1 and RAD51 at an atomic level. Given that RI-1 forms a covalent bond with Cysteine-319 (Cys319) of RAD51, covalent docking and molecular dynamics (MD) simulations are the most appropriate computational methods to study this complex.[3][6]

Covalent Docking of RI-1 to RAD51

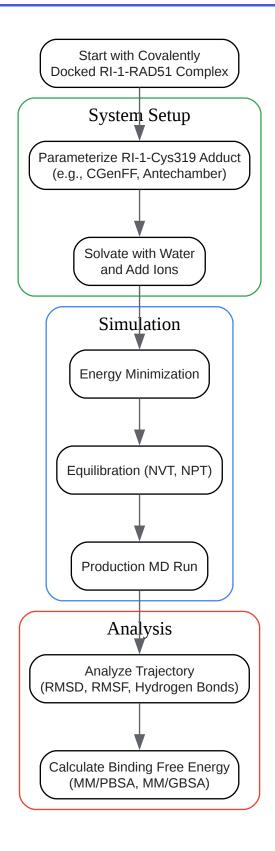
Covalent docking simulations can predict the binding pose of RI-1 at the RAD51 active site and model the formation of the covalent bond with Cys319.[7] Software such as AutoDock can be used for this purpose.[7]

Workflow for Covalent Docking:

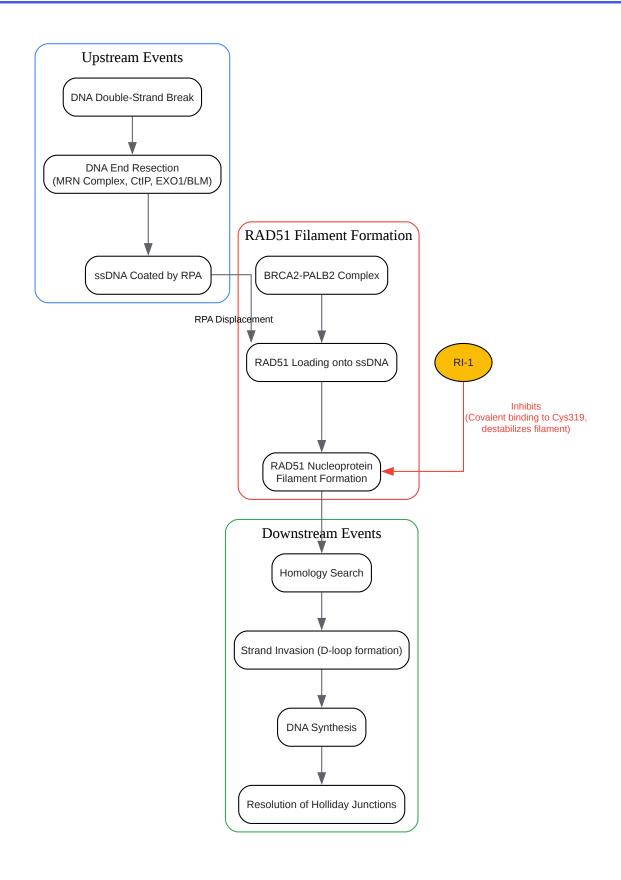












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